2-Chloro-5-nitro-1-oxidopyridin-1-ium

Description

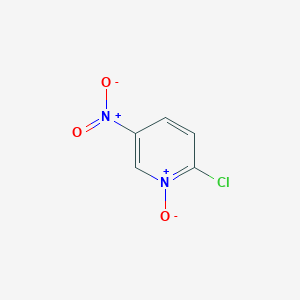

2-Chloro-5-nitro-1-oxidopyridin-1-ium is a heteroaromatic compound derived from pyridine, featuring a chlorine atom at position 2, a nitro group (-NO₂) at position 5, and an N-oxide functional group at position 1. The N-oxide moiety significantly enhances the compound’s polarity, influencing its solubility in polar solvents and reactivity in chemical transformations. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, where nitro-substituted pyridines are valued for their electron-deficient aromatic systems, enabling nucleophilic substitution or catalytic coupling reactions.

Properties

CAS No. |

13198-73-7 |

|---|---|

Molecular Formula |

C5H3ClN2O3 |

Molecular Weight |

174.54 g/mol |

IUPAC Name |

2-chloro-5-nitro-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C5H3ClN2O3/c6-5-2-1-4(8(10)11)3-7(5)9/h1-3H |

InChI Key |

OWZXTKVLHZMOTL-UHFFFAOYSA-N |

SMILES |

C1=CC(=[N+](C=C1[N+](=O)[O-])[O-])Cl |

Canonical SMILES |

C1=CC(=[N+](C=C1[N+](=O)[O-])[O-])Cl |

Synonyms |

2-Chloro-5-nitropyridine-1-oxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related pyridine derivatives, emphasizing substituent effects on physicochemical properties, reactivity, and safety.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Position and Reactivity :

- The nitro group at position 5 in the target compound (meta to Cl) creates a distinct electronic environment compared to para-substituted analogs like 2-chloro-5-methyl-4-nitropyridine 1-oxide . Meta nitro groups often increase electrophilicity at adjacent positions, favoring nucleophilic attack.

- The absence of an N-oxide group in 2-chloro-5-nitropyridine reduces its solubility in polar solvents, limiting its utility in aqueous-phase reactions.

Safety and Stability :

- The nitro group in this compound may pose explosion risks under high heat or friction, a hazard shared with 2-chloro-5-fluoro-4-nitro-1-oxidopyridin-1-ium .

- Methyl-substituted analogs (e.g., 2-chloro-5-methyl-4-nitropyridine 1-oxide ) exhibit improved stability due to reduced nitro group reactivity, making them safer for handling.

Contradictions and Limitations

- highlights that non-oxidized pyridines (e.g., 2-chloro-5-nitropyridine) lack the polar N-oxide group, leading to divergent solubility and reactivity profiles . This underscores the critical role of the N-oxide in modulating the target compound’s properties.

- Direct experimental data on this compound are absent in the provided evidence, necessitating cautious extrapolation from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.